Dicloxacillin sodium

Overview

Description

Dicloxacillin sodium is a semi-synthetic, penicillin-type antibiotic that is used to treat a variety of bacterial infections. It is a derivative of penicillin, and is classified as a narrow-spectrum antibiotic. This compound is effective against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It is also used to treat infections caused by Enterococcus faecalis and some strains of E. coli. This compound is used to treat infections of the skin, urinary tract, respiratory tract, and other organs.

Scientific Research Applications

Potent Antibiotic Properties : It is useful for treating penicillin G resistant Staphylococcus aureus and gram-positive aerobic cocci due to its potent antibiotic properties, with a high yield of 70.54% (Yu, Zhang, Wan, & Xiao, 2021).

Formulation in Floating Tablets : The F3 formulation with HPMC K 100M demonstrates the highest drug release and maximum floating time, making it a promising formulation for treating bacterial infections (Chinthaginjala et al., 2019).

Treatment of Pyo-inflammatory Diseases : It is effective in treating pyo-inflammatory diseases caused by multiresistant staphylococci, with over 80% patient satisfaction observed (Fomina et al., 1982).

Safe and Effective in Healthy Volunteers : In healthy Chinese volunteers, dicloxacillin is safe and effective for treating various gram-positive bacteria, showing no significant drug accumulation or serious adverse events (Wu et al., 2015).

Treatment of Acute Pneumonia : Sodium dicloxacillin capsules are highly effective in treating acute pneumonia, without toxic effects on organs or peripheral blood, though less effective in chronic pneumonia treatment (Zamotaev et al., 1976).

Effectiveness in Pediatric Patients : It has shown higher clinical and antibacterial effectiveness than phenoxymethol penicillin potassium in treating streptococcal tonsillitis and pharyngitis in pediatric patients (Aronovitz, Morgan, & Spitzer, 1968).

Use in Cardiosurgery Patients : It effectively treats and prevents postoperative purulent complications in cardiosurgical patients, without significant liver complications (Khaimova et al., 1980).

Synergistic Antibacterial Effect : The dicloxacillin-hetacillin combination exhibits a synergistic antibacterial effect against β-lactamase-producing gram-negative bacteria (Renzini, Ravagnan, & Oliva, 1973).

Pharmacologic Comparisons : Dicloxacillin shows higher blood levels than cloxacillin, with similar in vitro activity against common gram-positive pathogens, but lower pharmacologic activity than oxacillin (Gravenkemper, Bennett, Brodie, & Kirby, 1965).

Interaction with Copper Acetate : When combined with copper acetate, dicloxacillin sodium forms a green complex, modifiable by ascorbic acid (vitamin C) (Kumar, Reddy, & Venkatesh, 2017).

Optimal Dosing Regimen : The optimal oral dosing regimen is identified as 2,000 mg per day, either 250 mg every 6 hours or 500 mg every 6 hours, for treating MSSA (Yu et al., 2017).

Floating Tablets Formulation : this compound floating tablets prepared by wet granulation method show satisfactory drug release and stability, with formulation F14 being the best for over 12 hours of floating time (Pavan et al., 2014).

Degradation Products Analysis : Degradation products in bulk drug and pharmaceutical dosage forms have been identified and characterized for improved stability studies (Raj et al., 2007).

Transfer into Human Milk : Dicloxacillin does transfer into breast milk at low levels, warranting caution for infants with hypersensitivity to penicillins (Muysson et al., 2020).

RP-HPLC Analysis Method : A selective, simple, and accurate RP-HPLC method has been developed for analyzing this compound in the presence of its degradants (Zhang, 2004).

Stability in Polypropylene Syringes : When stored in polypropylene syringes, this compound oral suspension has a shorter stability period, degrading more rapidly at higher temperatures (Sylvestri, Makoid, & Adams, 1987).

Effect of Sex on Blood Serum Levels : In dogs, monobasic penicillins show blood serum level variations based on sex, while amphoteric penicillins like dicloxacillin show no such correlation (Poole, 1970).

Dynapen Efficacy : Dynapen, a form of dicloxacillin, is effective for treating penicillinase-producing staphylococcal infections and other gram-positive caecal infections (Annals of Pharmacotherapy, 1968).

Mechanism of Action

Target of Action

Dicloxacillin sodium, also known as Dynapen, primarily targets Penicillin Binding Proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . By binding to specific PBPs located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis . This interaction with its targets results in the inhibition of cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by dicloxacillin is the bacterial cell wall synthesis pathway . The drug binds to PBPs, inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption of the cell wall integrity leads to cell lysis and death .

Pharmacokinetics

This compound is resistant to destruction by acid, and its absorption after oral administration is rapid but incomplete . Peak blood levels are achieved in 1 to 1.5 hours . Once absorbed, this compound is 97.9 ± 0.6 percent bound to serum protein, mainly albumin . It is rapidly excreted as unchanged drug in the urine by glomerular filtration and active tubular secretion .

Result of Action

The result of dicloxacillin’s action is the death of penicillin-susceptible microorganisms . By inhibiting the synthesis of the bacterial cell wall, dicloxacillin causes the bacteria to become unstable and lyse, or break apart . This leads to the eradication of the bacterial infection .

Action Environment

The action of dicloxacillin can be influenced by various environmental factors. For instance, the presence of food in the stomach can delay the absorption of dicloxacillin, reducing its bioavailability . Therefore, it is often recommended to take dicloxacillin on an empty stomach to maximize its absorption and effectiveness . Additionally, the drug’s action can be affected by the pH of the environment, as it is resistant to acid degradation .

Safety and Hazards

Dicloxacillin Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . It is also advised to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .

Biochemical Analysis

Biochemical Properties

Dicloxacillin sodium exerts its effects through interactions with specific enzymes and proteins within the bacterial cell. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are crucial for the synthesis of the bacterial cell wall, and the binding of this compound inhibits the third and last stage of bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .

Cellular Effects

The primary cellular effect of this compound is the inhibition of cell wall synthesis in bacteria . This disruption of the cell wall structure leads to cell lysis and death . The bactericidal activity of this compound is time-dependent, meaning that a drug concentration higher than the minimum inhibitory concentration (MIC) for an adequate percentage of time in a dosing interval must be maintained for efficacy .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis . By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, this compound inhibits the third and last stage of bacterial cell wall synthesis . This results in a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits time-dependent bactericidal activity . This means that the effectiveness of the drug is dependent on maintaining a concentration higher than the minimum inhibitory concentration (MIC) for a sufficient duration . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Metabolic Pathways

This compound is metabolized in the liver

Transport and Distribution

It is known that this compound is absorbed orally and distributed throughout the body . It is also known to be excreted in both renal and biliary routes .

Subcellular Localization

The subcellular localization of this compound is not well-documented. As an antibiotic, it primarily interacts with bacterial cells rather than human cells. Within bacterial cells, this compound targets the cell wall by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

properties

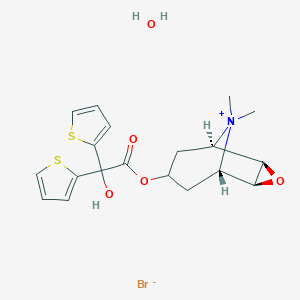

| { "Design of the Synthesis Pathway": "Dicloxacillin sodium can be synthesized from 6-amino penicillanic acid through a series of reactions.", "Starting Materials": [ "6-amino penicillanic acid", "2,6-dichlorophenylacetic acid", "Sodium hydroxide", "Sodium methoxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "6-amino penicillanic acid is reacted with 2,6-dichlorophenylacetic acid in the presence of sodium hydroxide to form dicloxacillin", "Dicloxacillin is then reacted with sodium hydroxide and sodium methoxide in ethanol to form dicloxacillin sodium salt", "The dicloxacillin sodium salt is then purified by precipitation with hydrochloric acid and recrystallization in water to yield pure dicloxacillin sodium" ] } | |

CAS RN |

343-55-5 |

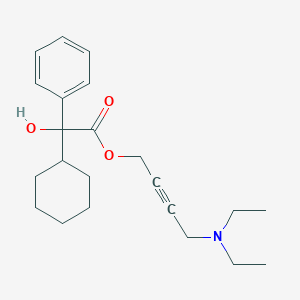

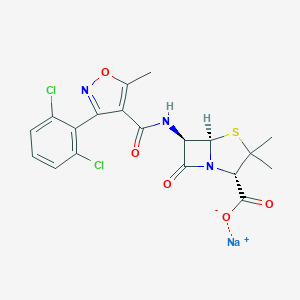

Molecular Formula |

C19H17Cl2N3NaO5S |

Molecular Weight |

493.3 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1 |

InChI Key |

NTVMGKBZFMYQHI-SLINCCQESA-N |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Other CAS RN |

343-55-5 13412-64-1 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Related CAS |

13412-64-1 (mono-hydrochloride salt, mono-hydrate) 343-55-5 (mono-hydrochloride salt, anhydrous) |

solubility |

2.96e-02 g/L |

synonyms |

Cilpen Dichloroxacillin Diclocil Dicloxaciclin Dicloxacillin Dicloxacillin Sodium Dicloxacillin, Monosodium Salt, Anhydrous Dicloxacillin, Monosodium Salt, Mono-Hydrate Dicloxacycline Dicloxsig Distaph Ditterolina Dycill Dynapen InfectoStaph Pathocil Posipen Sodium, Dicloxacillin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Dicloxacillin Sodium?

A1: this compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs) involved in the transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death.

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H16Cl2N3O5S·Na. It has a molecular weight of 470.3 g/mol. []

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, spectroscopic techniques like UV-Vis spectrophotometry are commonly employed for the characterization and quantification of this compound. UV detection wavelengths often used in research include 225 nm, 230 nm, 274 nm, and 290 nm. [, , , ]

Q4: How stable is this compound under different storage conditions?

A4: this compound exhibits varying stability profiles depending on temperature and packaging. Research indicates that when repackaged into polypropylene syringes, its stability in oral suspension form is limited to 7 days at ambient temperature, 10 days under refrigeration, and 21 days frozen. []

Q5: What formulation strategies are employed to enhance the stability or bioavailability of this compound?

A5: Various approaches have been explored to optimize this compound formulations, including:* Dispersible tablets: Utilizing superdisintegrants like Crosscarmellose sodium and Crospovidone to improve disintegration and dissolution for enhanced bioavailability. []* Floating tablets: Incorporating gas-generating agents like Sodium bicarbonate and polymers like HPMC K100M and Xanthan gum to prolong gastric residence time and potentially improve absorption. [, ]

Q6: What analytical methods are commonly used for the determination of this compound?

A6: Several analytical techniques are employed for the analysis of this compound:* High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, this method offers high sensitivity and selectivity for quantifying this compound in various matrices. [, , , , ]* High-Performance Thin Layer Chromatography (HPTLC): This technique provides a rapid and cost-effective means of separating and quantifying this compound in pharmaceutical formulations. [, , ]* UV-Vis Spectrophotometry: This widely accessible method is utilized for both single-component and simultaneous determination of this compound in pharmaceutical dosage forms. [, , , , ]* Headspace Gas Chromatography (HSGC): This technique allows for the sensitive determination of residual solvents, like Methanol, Ethyl Acetate, and Toluene, in this compound samples. []

Q7: What is the importance of analytical method validation in this compound research?

A7: Method validation is critical to ensure the accuracy, precision, specificity, linearity, and robustness of analytical results. Researchers rigorously validate methods to guarantee reliable data for drug development, quality control, and regulatory compliance. [, ]

Q8: What are the key pharmacokinetic parameters of this compound?

A8: Key pharmacokinetic parameters include:* Absorption: this compound is acid-stable and well-absorbed orally. []* Distribution: It exhibits good tissue penetration. []* Metabolism: Primarily metabolized in the liver. []* Excretion: Excreted primarily in urine, with a significant portion as unchanged drug. [, ]

Q9: Are there any known drug interactions with this compound?

A9: While not explicitly covered in the provided research papers, it's important to consult comprehensive drug information resources for potential interactions as this compound may interact with other medications.

Q10: What are the known mechanisms of resistance to this compound?

A11: The primary mechanism of resistance involves the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. [, ]

Q11: Are there any studies comparing the efficacy of this compound to other antibiotics?

A12: Yes, research has compared the efficacy of this compound to other antibiotics, such as:* Amoxicillin: Studies suggest that Amoxicillin may be more effective than this compound for Helicobacter pylori eradication. []* Phenoxymethylpenicillin Potassium: A study in pediatric patients with streptococcal infections found both this compound and Phenoxymethylpenicillin Potassium to be effective. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.